1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
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Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a promising candidate for various biological and pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic reactionsSubsequent steps involve the formation of the thiazolo[4,5-c]pyridine ring and its attachment to the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating multiple myeloma and other cancers.
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory properties.
Thiazolo[4,5-c]pyridine derivatives: These compounds have similar biological activities and are used in various medicinal chemistry applications.
Uniqueness
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine stands out due to its unique combination of heterocyclic rings, which enhances its binding affinity and selectivity for specific molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H23N7S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C20H23N7S/c1-20(2,3)16-13-27-17(23-16)4-5-18(24-27)25-8-10-26(11-9-25)19-22-14-12-21-7-6-15(14)28-19/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
UOVVQYDLUVKCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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